molecular formula C9H7FN2O2S B2519073 1-Phenylpyrazole-3-sulfonyl fluoride CAS No. 2138240-47-6

1-Phenylpyrazole-3-sulfonyl fluoride

Cat. No.: B2519073
CAS No.: 2138240-47-6
M. Wt: 226.23
InChI Key: VRMHVOYJXJFQJU-UHFFFAOYSA-N
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Description

1-Phenylpyrazole-3-sulfonyl fluoride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpyrazole-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Phenylpyrazole-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophilic sites on enzymes or other biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Uniqueness: 1-Phenylpyrazole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity makes it a valuable tool in organic synthesis and a potential candidate for developing new therapeutic agents.

Properties

IUPAC Name

1-phenylpyrazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMHVOYJXJFQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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